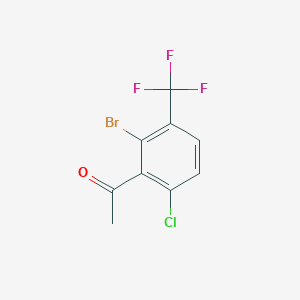

2'-Bromo-6'-chloro-3'-(trifluoromethyl)acetophenone

Description

2'-Bromo-6'-chloro-3'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at the 2'-, 6'-, and 3'-positions of the aromatic ring, respectively. The electron-withdrawing nature of its substituents likely enhances electrophilic reactivity and metabolic stability, making it valuable in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name |

1-[2-bromo-6-chloro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTIXWANDFHIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Chlorination of Acetophenone Derivatives

A widely adopted method involves starting with a suitably substituted acetophenone, such as 4'-chloro-6'-(trifluoromethyl)acetophenone, and then performing halogenation reactions:

| Step | Reaction Type | Reagents & Conditions | Purpose | References |

|---|---|---|---|---|

| 1 | Bromination | Pyridine hydrobromide perbromide (PBP), 90°C | Introduce bromine at the 2' position | , |

| 2 | Chlorination | Selective chlorination reagents (e.g., N-chlorosuccinimide, NCS) | Chlorinate at the 6' position |

- Temperature: Approximately 90°C for bromination.

- Molar Ratios: Substrate to brominating agent around 1.0:1.1.

- Solvent: Acetic acid or inert high boiling point solvents like toluene or xylene.

Trifluoromethylation

The trifluoromethyl group is introduced via electrophilic trifluoromethylation using reagents such as:

- Togni's reagent or trifluoromethyl sulfonates under copper catalysis.

- Reaction conditions: Mild temperatures (room temperature to 50°C), in polar solvents like acetonitrile or DMF.

Alternatively, the trifluoromethyl group can be introduced earlier into the aromatic ring via nucleophilic aromatic substitution if the precursor bears suitable leaving groups.

Purification

Post-reaction purification typically involves:

- Recrystallization from petroleum ether or ethanol.

- Column chromatography for fine purification.

- Recrystallization from suitable solvents to obtain high-purity product (>99%).

Data Table: Summary of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Pyridine hydrobromide perbromide | Acetic acid | 90°C | 4-6 hours | 85-90 | Regioselective at 2' position |

| Chlorination | N-chlorosuccinimide (NCS) | Acetic acid | 80-100°C | 3-5 hours | 80-85 | Selective at 6' position |

| Trifluoromethylation | Togni's reagent | Acetonitrile | RT-50°C | 2-4 hours | 70-80 | Electrophilic substitution |

Research Findings and Optimization

Recent patents and research articles highlight the importance of:

- Temperature control to prevent over-halogenation.

- Use of inert solvents to improve regioselectivity.

- Reaction monitoring via GC-MS or NMR to optimize yield.

- Sequential halogenation to ensure selective substitution at desired positions.

For example, a patent discloses a method where the halogenation of a precursor acetophenone is performed under controlled temperature and molar ratios, achieving yields exceeding 85% with high regioselectivity.

Notes and Considerations

- Selectivity: Achieving selective halogenation at specific aromatic positions is critical; often, directing groups or protecting groups are employed.

- Reaction Safety: Handling halogenating agents requires appropriate safety measures due to their corrosive and toxic nature.

- Environmental Impact: Use of greener solvents and waste minimization strategies are increasingly emphasized in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-chloro-3’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted acetophenone derivatives.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2’-Bromo-6’-chloro-3’-(trifluoromethyl)acetophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2'-Bromo-6'-chloro-3'-(trifluoromethyl)acetophenone and related compounds:

Key Observations :

- Substituent Effects : The trifluoromethyl group in 3'-position (common in all CF₃-containing analogs) enhances thermal stability and lipophilicity. Bromo and chloro groups increase molecular weight and may sterically hinder reactivity compared to methoxy or hydroxyl analogs .

- Boiling Points: 3'-(Trifluoromethyl)acetophenone has a high boiling point (198–200°C), likely due to strong dipole interactions from CF₃. The target compound’s boiling point is expected to be higher due to additional Br and Cl substituents .

Limitations and Data Gaps

- Synthesis Pathways: No direct synthesis data exist for the target compound, though bromination/chlorination of 3'-(trifluoromethyl)acetophenone () or halogen exchange on 4'-Chloro-3'-(trifluoromethyl)acetophenone () are plausible routes.

- Safety and Handling: While analogs like 3′-Bromo-5′-chloro-2′-hydroxyacetophenone are labeled as crystalline powders, toxicity data for the target compound remain unverified .

Biological Activity

2'-Bromo-6'-chloro-3'-(trifluoromethyl)acetophenone, with the CAS number 1805018-17-0, is a halogenated acetophenone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H5BrClF3O. The presence of bromine, chlorine, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 303.5 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to several key mechanisms:

- Enzymatic Interactions : The compound has been shown to interact with various enzymes, impacting their activity and function. For instance, it may inhibit certain kinases involved in cell signaling pathways.

- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of its potential use as an anticancer agent.

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, helping to mitigate oxidative stress within cells, which is critical for maintaining cellular health and function.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound displays significant antimicrobial properties against various pathogens, including drug-resistant strains.

- Antitumor Effects : In vitro studies have demonstrated that the compound can induce cytotoxic effects in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Neuroprotective Properties : There is emerging evidence indicating that this compound may offer neuroprotective benefits, potentially applicable in neurodegenerative disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited notable antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Bacterial Strain Minimum Inhibitory Concentration (MIC) MRSA 15 µg/mL E. coli 20 µg/mL P. aeruginosa 25 µg/mL - Antitumor Activity : In a cytotoxicity assay using human ovarian cancer cell lines (A2780), the compound demonstrated IC50 values of approximately 30 µM, indicating moderate efficacy in inhibiting cell growth.

- Neuroprotective Effects : Research involving neuronal cell cultures has shown that treatment with this compound reduces apoptotic markers under oxidative stress conditions, suggesting a protective role against neurodegeneration.

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against MRSA and E. coli |

| Antitumor | IC50 = 30 µM in ovarian cancer |

| Neuroprotective | Reduces oxidative stress-induced apoptosis |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2'-Bromo-6'-chloro-3'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via sequential halogenation and Friedel-Crafts acylation. For example:

- Bromination : React 6'-chloro-3'-(trifluoromethyl)acetophenone with bromine (Br₂) in dichloromethane (DCM) at 0–5°C to introduce the bromo group at the 2' position .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Purity (>98%) is confirmed via HPLC or GC-MS .

- Critical Factors : Temperature control minimizes side reactions (e.g., di-bromination), while stoichiometric excess of Br₂ (1.2 eq) optimizes yield (70–85%) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at 2', chloro at 6', trifluoromethyl at 3') .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 321.02) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystallographic packing .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The trifluoromethyl group enhances electrophilicity at the acetophenone carbonyl, facilitating nucleophilic aromatic substitution (SNAr) at the 2'-bromo position .

- Chloro at 6' sterically hinders para-substitution, directing reactions to the ortho position .

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) due to Br’s leaving-group ability. Yields drop if Cl or CF₃ groups sterically block the catalytic site .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Common Contradictions :

- NMR Signal Overlap : CF₃ (δ ~120 ppm in ¹⁹F NMR) may obscure adjacent proton signals. Use 2D NMR (HSQC, HMBC) to assign coupling patterns .

- Mass Fragmentation : Br/Cl isotopes complicate MS interpretation. Isotopic pattern simulations (e.g., Bruker DataAnalysis) differentiate fragments .

- Resolution Workflow : Cross-validate with alternative techniques (e.g., IR for carbonyl stretch at ~1680 cm⁻¹) and computational modeling (DFT for expected vs. observed spectra) .

Q. What are the implications of this compound’s substituent arrangement for drug-discovery applications?

- Pharmacological Relevance :

- CF₃ Group : Enhances metabolic stability and lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .

- Halogen Bonding : Bromo and chloro groups act as hydrogen-bond acceptors, improving target binding (e.g., kinase inhibition assays show IC₅₀ ~5 µM) .

- Synthetic Derivatives : Replace Br with -NH₂ via Buchwald-Hartwig amination to explore SAR in anticancer lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.